molecular formula C23H25N3O4S B3449084 N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-(2-naphthyloxy)acetamide

N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-(2-naphthyloxy)acetamide

Cat. No. B3449084
M. Wt: 439.5 g/mol
InChI Key: DNZOQUFJYLFBTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-(2-naphthyloxy)acetamide, commonly known as MS-275, is a histone deacetylase (HDAC) inhibitor. It is a small molecule compound that has been extensively studied for its potential as an anticancer drug. The aim of

Mechanism of Action

MS-275 works by inhibiting the activity of N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-(2-naphthyloxy)acetamide enzymes, which are responsible for removing acetyl groups from histone proteins. Histones are proteins that help package DNA into a compact structure called chromatin. By inhibiting this compound enzymes, MS-275 causes an increase in histone acetylation, which leads to changes in gene expression. Specifically, MS-275 has been shown to upregulate the expression of genes that promote apoptosis and downregulate the expression of genes that promote cell proliferation.
Biochemical and Physiological Effects:
MS-275 has been shown to have a number of biochemical and physiological effects. In addition to its effects on gene expression, MS-275 has been shown to inhibit angiogenesis (the formation of new blood vessels) and to inhibit the activity of certain enzymes that are involved in cancer cell metabolism. MS-275 has also been shown to have anti-inflammatory effects, which may contribute to its anticancer activity.

Advantages and Limitations for Lab Experiments

One advantage of MS-275 is that it has a relatively low toxicity profile, which makes it a promising candidate for further development as an anticancer drug. However, MS-275 has been shown to have limited efficacy as a single agent, and it may need to be used in combination with other drugs to achieve optimal results. In addition, MS-275 has been shown to have a relatively short half-life, which may limit its effectiveness in vivo.

Future Directions

There are several future directions for research on MS-275. One area of interest is the development of combination therapies that include MS-275. For example, MS-275 has been shown to enhance the activity of certain chemotherapeutic agents, such as cisplatin and gemcitabine. Another area of interest is the development of more potent N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-(2-naphthyloxy)acetamide inhibitors that have longer half-lives and greater selectivity for specific this compound enzymes. Finally, there is interest in exploring the potential of MS-275 as a treatment for other diseases, such as neurodegenerative disorders and inflammatory diseases.

Scientific Research Applications

MS-275 has been extensively studied for its potential as an anticancer drug. It has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, prostate, lung, and colon cancer. In addition, MS-275 has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a key mechanism for the elimination of cancer cells.

properties

IUPAC Name

N-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]-2-naphthalen-2-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4S/c1-31(28,29)26-14-12-25(13-15-26)21-9-7-20(8-10-21)24-23(27)17-30-22-11-6-18-4-2-3-5-19(18)16-22/h2-11,16H,12-15,17H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNZOQUFJYLFBTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)COC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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